molecular formula C27H30FN3O2 B303810 4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

カタログ番号 B303810
分子量: 447.5 g/mol
InChIキー: IIROCNQGLPEUAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound used in scientific research for various purposes. It is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

作用機序

The mechanism of action of 4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of BTK, which is a key mediator of B-cell receptor signaling. By inhibiting BTK, this compound can prevent the activation and proliferation of B-cells, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide include the inhibition of B-cell receptor signaling, which can lead to the suppression of B-cell activation and proliferation. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

実験室実験の利点と制限

The advantages of using 4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments include its potency as a BTK inhibitor and its ability to suppress B-cell activation and proliferation. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy.

将来の方向性

For the use of 4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide include the development of more potent and selective BTK inhibitors, as well as the investigation of its potential use in the treatment of other diseases such as multiple sclerosis and cancer. Further research is also needed to determine the safety and efficacy of this compound in clinical trials.

合成法

The synthesis of 4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 3-fluoroaniline with 4-(dimethylamino)benzaldehyde in the presence of a base. The resulting Schiff base is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield the final product.

科学的研究の応用

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used in scientific research for various purposes. It has been shown to be a potent inhibitor of BTK, which is involved in the development and progression of B-cell malignancies. It has also been used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

特性

製品名

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C27H30FN3O2

分子量

447.5 g/mol

IUPAC名

4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H30FN3O2/c1-16-23(26(33)30-19-8-6-7-18(28)13-19)24(17-9-11-20(12-10-17)31(4)5)25-21(29-16)14-27(2,3)15-22(25)32/h6-13,24,29H,14-15H2,1-5H3,(H,30,33)

InChIキー

IIROCNQGLPEUAO-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)N(C)C)C(=O)NC4=CC(=CC=C4)F

正規SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)N(C)C)C(=O)NC4=CC(=CC=C4)F

ピクトグラム

Irritant

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。